Sodium bitartrate

描述

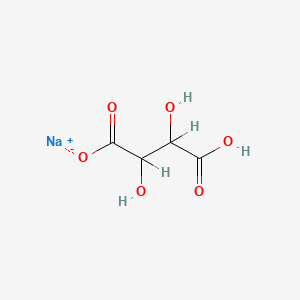

Sodium bitartrate, also known as this compound or monosodium tartrate, is a white, crystalline powder with the chemical formula C4H5O6Na. It is a salt derived from tartaric acid, where one of the hydrogen atoms is replaced by a sodium atom. This compound is highly soluble in water and is commonly used in baking, drug formulation, and analytical techniques due to its non-toxic and biodegradable nature .

准备方法

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the reaction of tartaric acid with sodium carbonate. The reaction proceeds as follows:

H6C4O6+Na2CO3→C4H5O6Na+CO2+H2O

Alternatively, it can be prepared by reacting potassium hydrogen tartrate with sodium hydrogen carbonate .

Industrial Production Methods: In industrial settings, sodium hydrogen tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate during the fermentation process, leading to the formation of sodium hydrogen tartrate .

化学反应分析

Acid-Base Reactions

Sodium bitartrate acts as a weak acid, reacting with strong bases, carbonates, and bicarbonates to form salts and byproducts.

Reaction with Strong Acids

When treated with sulfuric acid (HSO), this compound undergoes neutralization to regenerate tartaric acid (HCHO) and sodium sulfate:

This reaction highlights its role as a buffering agent in acidic environments .

Reaction with Strong Bases

With sodium hydroxide (NaOH), it forms disodium tartrate (NaCHO) and water:

This reaction confirms its monobasic character .

Reaction with Carbonates and Bicarbonates

This compound reacts with sodium carbonate (NaCO) or potassium carbonate (KCO) to produce disodium/potassium tartrate, carbon dioxide, and water:

These reactions are critical in baking and effervescent formulations .

Thermal Decomposition

Upon heating above 170°C, this compound decomposes into tartaric acid, sodium carbonate, carbon dioxide, and water:

This decomposition is utilized in analytical chemistry to quantify carbonate content .

Precipitation Reactions

This compound is employed in qualitative analysis to detect cations such as potassium (K) and ammonium (NH):

| Target Ion | Reaction | Outcome |

|---|---|---|

| K | White precipitate | |

| NH | White precipitate |

Aqueous Reactivity and Hydration

In aqueous solutions, this compound dissociates into Na and HCHO. Hydration studies on Cu(110) surfaces reveal that water disrupts intermolecular hydrogen bonds in bitartrate assemblies, leading to structural reorganization and solvation . This behavior is critical in metallurgical and catalytic applications.

Biochemical Transformations

In biological systems, this compound is metabolized by colonic bacteria into short-chain fatty acids (SCFAs) like acetate and butyrate, which are absorbed in the colon . This pathway underscores its role as a food additive with minimal toxicity.

科学研究应用

Food Industry

Stabilizing Agent in Baking:

Sodium bitartrate is widely used as a stabilizing agent in baking powder. It reacts with baking soda to produce carbon dioxide gas, which helps leaven baked goods, improving their texture and volume. This property is essential for achieving the desired lightness in cakes and pastries.

Acidity Regulator:

As an acidity regulator, this compound (E335) helps maintain the pH level in various food products. This regulation is crucial for flavor enhancement and preservation, particularly in processed foods.

Preservative Properties:

this compound exhibits antioxidant properties, scavenging free radicals such as hydroxyl and superoxide radicals. This capability may contribute to its role in food preservation by preventing oxidative degradation of sensitive ingredients.

Pharmaceutical Applications

Excipient in Drug Formulations:

In pharmaceuticals, this compound serves as an excipient that enhances the solubility and bioavailability of active pharmaceutical ingredients. Its buffering capacity helps maintain the stability of formulations during storage and use .

Analytical Reagent:

this compound is employed as an analytical reagent in various tests, including those for detecting ammonium ions. Its role as a buffering agent is vital in biochemical assays where maintaining pH levels is crucial for enzyme activity .

Laboratory Uses

Buffering Agent:

In laboratory settings, this compound acts as a buffering agent in biochemical assays. It maintains optimal pH levels necessary for enzyme activity and other biochemical reactions .

Reagent in Chemical Analysis:

this compound is used in qualitative chemical analysis to detect potassium ions and other cations. Its utility extends to preparing nutrient media for microbial cultures .

Cosmetic Industry

Exfoliating Agent:

this compound is incorporated into skincare products due to its exfoliating properties. It helps promote smoother skin texture by removing dead skin cells without causing irritation .

Winemaking

Clarification Process:

In winemaking, this compound is utilized in the clarification process to remove unwanted particles from wine. This application enhances the clarity and quality of the final product .

Comparative Overview of Related Compounds

| Compound | Chemical Formula | Key Applications |

|---|---|---|

| Sodium Tartrate | C4H4Na2O6 | Pharmaceuticals, buffer solutions |

| Potassium Bitartrate | KHC4H4O6 | Baking (cream of tartar), food preservation |

| Sodium Potassium Tartrate | KNaC4H4O6 | Electroplating, analytical chemistry |

Case Studies and Research Findings

-

Crystal Growth Studies :

Research has shown that this compound can be synthesized into crystals suitable for nonlinear optical applications. These studies highlight its potential utility beyond traditional applications, suggesting avenues for advanced materials research . -

Toxicological Assessments :

Evaluations by the European Food Safety Authority indicate that this compound has a high safety profile when used within established acceptable daily intake levels (ADI). Long-term studies have reported no adverse effects at high doses, reinforcing its safety as a food additive . -

Biological Activity Investigations :

Studies have demonstrated that this compound may enhance antioxidant defenses in biological systems, indicating potential health benefits that warrant further investigation into its role as a dietary supplement or functional food ingredient.

作用机制

The mechanism of action of sodium hydrogen tartrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical techniques to remove interfering metal ions. In biological systems, it can stabilize enzymes and proteins by maintaining the pH and ionic strength of the solution .

相似化合物的比较

- Potassium hydrogen tartrate (cream of tartar)

- Sodium tartrate

- Potassium sodium tartrate (Rochelle salt)

Comparison:

- Potassium hydrogen tartrate: Similar to sodium hydrogen tartrate but contains potassium instead of sodium. It is also used in baking and as a stabilizer in various applications.

- Sodium tartrate: Contains two sodium ions and is used as an emulsifier and binding agent in food products. It is also used in Karl Fischer titration to determine water content .

- Potassium sodium tartrate: A double salt of tartaric acid, used in piezoelectric applications and as a reagent in organic synthesis .

Sodium bitartrate is unique due to its specific applications in qualitative chemical analysis and its role as a complexing agent in various analytical techniques.

属性

分子式 |

C4H5NaO6 |

|---|---|

分子量 |

172.07 g/mol |

IUPAC 名称 |

sodium;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |

InChI 键 |

NKAAEMMYHLFEFN-UHFFFAOYSA-M |

规范 SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |

物理描述 |

White solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。